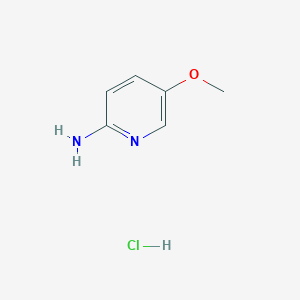

5-Methoxypyridin-2-amine hydrochloride

Description

Properties

CAS No. |

89831-00-5 |

|---|---|

Molecular Formula |

C6H9ClN2O |

Molecular Weight |

160.60 |

IUPAC Name |

5-methoxypyridin-2-amine;hydrochloride |

InChI |

InChI=1S/C6H8N2O.ClH/c1-9-5-2-3-6(7)8-4-5;/h2-4H,1H3,(H2,7,8);1H |

InChI Key |

OGWHNAHBONLELP-UHFFFAOYSA-N |

SMILES |

COC1=CN=C(C=C1)N.Cl |

Canonical SMILES |

COC1=CN=C(C=C1)N.Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

| Compound Name | Substituents (Position) | Molecular Weight (g/mol) | Melting/Boiling Point | Key Properties/Applications | CAS Number |

|---|---|---|---|---|---|

| 5-Methoxypyridin-2-amine hydrochloride | 5-OCH₃, 2-NH₂ (pyridine) | 124.14 (base) | Boiling: 251.6°C | Pharmaceutical synthesis | 10167-97-2 |

| 3-Amino-5-methoxypyridin-4-ol·2HCl | 5-OCH₃, 3-NH₂, 4-OH (pyridine) | N/A | N/A | Research chemical | N/A |

| 5-Methoxy-4-methylpyridin-3-amine·HCl | 5-OCH₃, 4-CH₃, 3-NH₂ (pyridine) | N/A | N/A | Potential API intermediate | N/A |

| 4,6-Dichloro-5-methoxypyrimidine | 5-OCH₃, 4-Cl, 6-Cl (pyrimidine) | 195.02 | 313–315 K (melting) | Crystal engineering | 145783-15-9 |

| (5-bromopyrimidin-2-yl)methylamine HCl | 5-Br, 2-CH₂NHCH₃ (pyrimidine) | 238.51 | N/A | Brominated intermediate | 2126162-53-4 |

Key Observations :

Substituent Position Effects: The 2-amino group in this compound facilitates hydrogen bonding, enhancing solubility and bioavailability compared to analogues like 3-Amino-5-methoxypyridin-4-ol·2HCl, where the amino group at position 3 may reduce ring electron density . Chlorinated pyrimidines (e.g., 4,6-Dichloro-5-methoxypyrimidine) exhibit higher molecular weights and lower solubility due to halogen substituents but are favored in crystal engineering for their stable intermolecular Cl···N interactions .

Functional Group Impact: Brominated derivatives (e.g., (5-bromopyrimidin-2-yl)methylamine HCl) are more reactive in nucleophilic substitutions compared to methoxy-containing compounds, making them suitable for targeted modifications in drug discovery .

Salt Forms and Solubility :

- Hydrochloride salts (common in pyridine derivatives) improve aqueous solubility, critical for oral drug formulations. This contrasts with neutral pyrimidines like 4,6-Dichloro-5-methoxypyrimidine, which require organic solvents for processing .

Pharmacological and Industrial Relevance

- This compound is prioritized in antibiotic synthesis due to its balanced electron-donating (methoxy) and hydrogen-bonding (amino) groups, which optimize interactions with bacterial targets .

- 4,6-Dichloro-5-methoxypyrimidine is less pharmacologically active but valued in material science for its robust crystalline framework .

Research Findings and Trends

- Synthetic Utility : this compound’s versatility in cross-coupling reactions (e.g., Suzuki-Miyaura) is well-documented, outperforming chlorinated pyrimidines in yield and reaction speed .

- Stability : Hydrochloride salts of pyridine derivatives exhibit superior shelf-life compared to free bases, as seen in industrial standards for APIs .

- Emerging Analogues : Recent studies highlight 5-Hydrazinyl-2-methoxypyridine hydrochloride (CAS 89943-12-4) as a promising candidate for antitubercular agents, though its hydrazine group poses toxicity challenges .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.